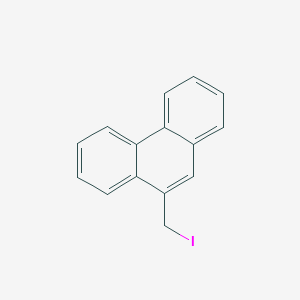![molecular formula C9H17N3O B058378 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- CAS No. 121360-22-3](/img/structure/B58378.png)
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and is also known as Praziquantel. Praziquantel is an anthelmintic drug that is used to treat parasitic infections in humans and animals. However,
Mécanisme D'action
The mechanism of action of 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- is not fully understood. However, studies have suggested that the compound works by disrupting the membrane integrity of the parasites, leading to their death. The compound has also been shown to inhibit the activity of certain enzymes in the parasites, leading to their death.
Biochemical and Physiological Effects:
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- has several biochemical and physiological effects. The compound has been shown to cause changes in the membrane potential of the parasites, leading to their death. The compound has also been shown to inhibit the activity of certain enzymes in the parasites, leading to their death. In addition, the compound has been shown to have an effect on neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- in lab experiments is its broad-spectrum activity against parasitic infections. The compound has been shown to be effective against several types of parasites, including schistosomes, tapeworms, and flukes. Another advantage is that the compound has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-. One potential direction is the development of new drugs based on this compound. Researchers could explore the potential of this compound as a lead compound for the development of new drugs for the treatment of parasitic infections and other diseases. Another potential direction is the exploration of the compound's potential in the field of nanotechnology. Researchers could explore the use of this compound in the development of new nanomaterials for various applications. Finally, researchers could explore the potential of this compound in the field of agriculture. The compound has been shown to be effective against certain pests, and researchers could explore its potential as a natural pesticide.
Méthodes De Synthèse
The synthesis of 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- can be achieved through various methods. One of the commonly used methods involves the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazino[1,2-c]pyrimidine-6-carboxylate with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazino[1,2-c]pyrimidine-6-carboxylate with sodium hydride in the presence of ethyl iodide.
Applications De Recherche Scientifique
6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- has several potential scientific research applications. One of the primary applications is in the field of medicinal chemistry. Researchers have been exploring the potential of this compound as a lead compound for the development of new drugs. Studies have shown that 6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro- exhibits significant activity against several parasitic infections, including schistosomiasis, which affects millions of people worldwide. The compound has also shown promising results in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
121360-22-3 |
|---|---|
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
7-ethyl-2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-10-4-6-12(8)9(11)13/h8,10H,2-7H2,1H3 |
Clé InChI |
FPWDPOUOYUCNNI-UHFFFAOYSA-N |
SMILES |
CCN1CCC2CNCCN2C1=O |
SMILES canonique |
CCN1CCC2CNCCN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
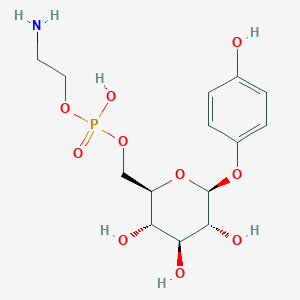
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
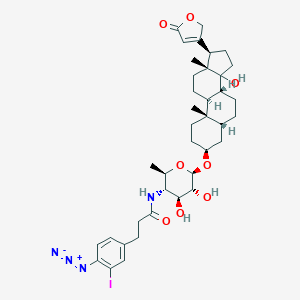
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)



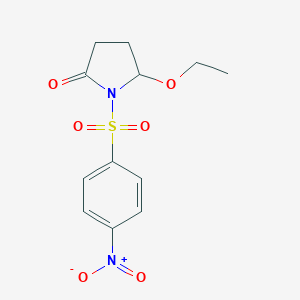
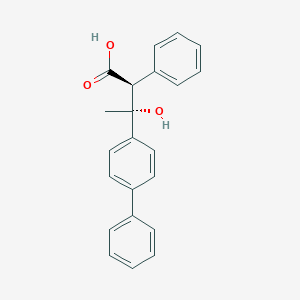
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

